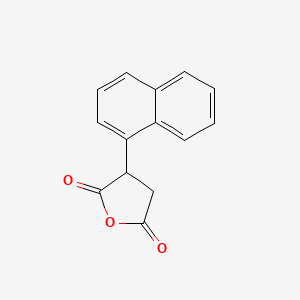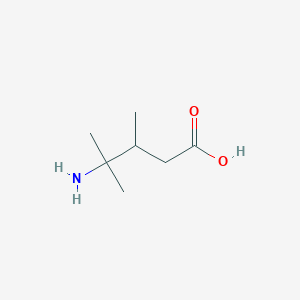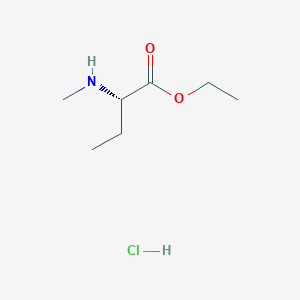
4-(1H-imidazol-5-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-5-yl)butan-2-ol is a chemical compound that features an imidazole ring attached to a butanol chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-5-yl)butan-2-ol typically involves the formation of the imidazole ring followed by the attachment of the butanol chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the one-pot oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, the use of PEG-400 as a green solvent in a one-pot reaction has been reported . This method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of potassium hydroxide, followed by reaction with 1H-benzimidazol-2-amine.
化学反应分析
Types of Reactions
4-(1H-imidazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
科学研究应用
4-(1H-imidazol-5-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s imidazole ring is a key component in many biologically active molecules, making it useful for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific chemical properties
作用机制
The mechanism of action of 4-(1H-imidazol-5-yl)butan-2-ol involves its interaction with molecular targets through the imidazole ring. This ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological activity. The specific pathways involved depend on the context in which the compound is used .
相似化合物的比较
Similar Compounds
- 1H-imidazole-4-carbaldehyde
- 1H-benzimidazol-2-amine
- 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
4-(1H-imidazol-5-yl)butan-2-ol is unique due to its specific combination of an imidazole ring and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing more complex molecules .
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
4-(1H-imidazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-6(10)2-3-7-4-8-5-9-7/h4-6,10H,2-3H2,1H3,(H,8,9) |
InChI 键 |
HRICFHGUNSTODP-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CN=CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13611459.png)













